Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal and organic chemistry. Its unique structure and functional groups make it a valuable building block for synthesizing more complex molecules. The compound is characterized by its chiral nature, which allows for exploration in stereochemistry and reaction mechanisms.
The compound is cataloged under the Chemical Abstracts Service number 1246509-67-0 and has been extensively studied, as evidenced by its presence in databases such as PubChem and BenchChem. It is often synthesized for use in scientific research, particularly in the development of pharmaceuticals and specialty chemicals.
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride belongs to the class of indene derivatives. It is classified as an amino acid derivative due to the presence of an amino group, and it also contains an ester functional group, which contributes to its reactivity and utility in chemical synthesis.
The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow processes to enhance efficiency. Automated systems are often employed to monitor reaction parameters closely, ensuring consistent quality across batches .
The molecular structure of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can be represented using various notations:
COC(=O)C1=CC2=C(C=C1)CC[C@H]2N.[H]Cl
This notation indicates a chiral center at the 3-position of the indene ring, which is substituted with an amino group. The 5-position is substituted with a carboxylate ester group .
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions due to its functional groups:
The specific conditions for these reactions vary based on desired outcomes but often involve temperature control, choice of solvent, and the use of catalysts such as palladium or other transition metals for coupling reactions .
The mechanism of action for methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride primarily involves its interactions with biological macromolecules such as enzymes and receptors.
Research indicates that compounds with similar structures have been studied for their potential inhibitory effects on specific receptors or enzymes involved in disease processes .
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically exhibits:
The compound's chemical properties include:
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride serves multiple roles in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: